5-Fluoro-4-methylnicotinonitrile
Overview
Description
5-Fluoro-4-methylnicotinonitrile: is an organic compound with the molecular formula C7H5FN2 It is a derivative of nicotinonitrile, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by a methyl group
Scientific Research Applications
Fluorinated Compounds in Medical Applications
Fluorinated compounds, like 5-fluorouracil (5-FU), have been extensively studied and used in medical applications, particularly in cancer chemotherapy. 5-FU is a key example of a fluorinated compound used to treat various cancers by inhibiting thymidylate synthase, leading to DNA synthesis disruption in cancer cells. Studies have shown the efficacy of 5-FU and its prodrugs, such as capecitabine, in the treatment of colorectal, breast, and other cancers, highlighting the potential therapeutic applications of fluorinated compounds in oncology (Gmeiner, 2020).
Fluorescence Imaging and Diagnosis
Fluorinated compounds are also used in fluorescence imaging and diagnosis, enhancing the visualization of tissues and cells during medical procedures. Methylene blue, for example, has been utilized for intraoperative fluorescent imaging in surgery. While not directly related to "5-Fluoro-4-methylnicotinonitrile," this indicates the broader applications of fluorinated compounds in medical imaging and diagnosis, assisting surgeons in identifying and targeting diseased tissues more accurately (Cwalinski et al., 2020).
Fluorinated Liquid Crystals
In the field of materials science, fluorinated compounds play a significant role in the development of liquid crystals with enhanced properties. The introduction of fluorine atoms into liquid crystal molecules has been shown to modify their thermal and optical properties, which is critical for applications in displays and other electronic devices. The peculiar properties of fluorinated liquid crystals, such as improved stability and response times, make them valuable for technological advancements (Hird, 2007).
Safety and Hazards
FMNN is classified under the GHS07 pictogram . The hazard statements associated with FMNN are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
- The binding of 5-FU to the deoxyribonucleotide of the drug (FdUMP ) and the folate cofactor, N5–10-methylenetetrahydrofolate , forms a covalently bound ternary complex with TS .
Target of Action
- primarily targets thymidylate synthase (TS) . TS is an enzyme involved in DNA synthesis, specifically converting deoxyuridylic acid to thymidylic acid.
Biochemical Analysis
Biochemical Properties
5-Fluoro-4-methylnicotinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The fluorine atom in this compound enhances its binding affinity to these enzymes, leading to potential inhibition or modulation of their activity . Additionally, this compound can interact with nicotinic acetylcholine receptors, affecting neurotransmission and signal transduction pathways .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it can modulate neurotransmitter release by interacting with nicotinic acetylcholine receptors, thereby influencing synaptic transmission and plasticity . In hepatic cells, the compound’s interaction with cytochrome P450 enzymes can alter the metabolism of drugs and other xenobiotics, potentially leading to changes in cellular detoxification processes . Furthermore, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The fluorine atom enhances the compound’s binding affinity to cytochrome P450 enzymes, leading to potential inhibition or modulation of their activity . This interaction can result in altered enzyme kinetics and changes in the metabolism of endogenous and exogenous compounds. Additionally, this compound can interact with nicotinic acetylcholine receptors, influencing neurotransmission and signal transduction pathways . These molecular interactions contribute to the compound’s diverse biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to modulate neurotransmission and enzyme activity without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to minimize potential toxicities while maximizing therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity . Additionally, this compound can interact with other enzymes and cofactors, further modulating its metabolic fate and effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties . The compound can cross cellular membranes through passive diffusion, facilitated by its lipophilic nature . Once inside the cells, this compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . The compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These subcellular localizations can impact the compound’s activity and function, contributing to its diverse biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methylnicotinonitrile typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-5-fluoro-4-methylpyridine.
Reaction with Copper Cyanide: The starting material is reacted with copper cyanide in N,N-dimethylformamide at 150°C for 16 hours in a sealed tube. The reaction mixture is then cooled to room temperature, quenched with 20% aqueous ammonia solution, and extracted with diethyl ether.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-4-methylnicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be
Properties
IUPAC Name |
5-fluoro-4-methylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c1-5-6(2-9)3-10-4-7(5)8/h3-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRJJFGGPZQQJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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